Difluoro-(trimethylsilyl)methyl-phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoro-(trimethylsilyl)methyl-phosphonic acid: is an organophosphorus compound characterized by the presence of both difluoromethyl and trimethylsilyl groups attached to a phosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of difluoro-(trimethylsilyl)methyl-phosphonic acid typically involves the reaction of trimethylsilyl-difluoromethyl compounds with phosphonic acid derivatives. One common method includes the reaction of trimethylsilyl-difluoromethyl magnesium bromide with diethyl phosphite under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the purity of reagents to ensure high yield and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Difluoro-(trimethylsilyl)methyl-phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form higher oxidation state derivatives or reduction to yield lower oxidation state compounds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield difluoromethylphosphonic acid and trimethylsilanol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phosphonic acid derivatives can be formed.
Oxidation Products: Oxidation can yield difluoromethylphosphonic acid derivatives with higher oxidation states.
Hydrolysis Products: Hydrolysis typically results in the formation of difluoromethylphosphonic acid and trimethylsilanol.
Scientific Research Applications
Chemistry: Difluoro-(trimethylsilyl)methyl-phosphonic acid is widely used as a reagent in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein modification. Its ability to form stable phosphonate esters makes it valuable in the design of enzyme inhibitors and potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity allows for the development of novel compounds with improved efficacy and stability .
Mechanism of Action
The mechanism by which difluoro-(trimethylsilyl)methyl-phosphonic acid exerts its effects involves the interaction of its phosphonic acid group with target molecules. The difluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with molecular targets. The trimethylsilyl group can be selectively removed under specific conditions, enabling the release of the active phosphonic acid moiety .
Comparison with Similar Compounds
Difluoromethylphosphonic Acid: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
Trimethylsilylphosphonic Acid: Lacks the difluoromethyl group, affecting its lipophilicity and biological activity.
Diethyl (difluoro(trimethylsilyl)methyl)phosphonate: A closely related compound with similar reactivity but different physical properties.
Uniqueness: Difluoro-(trimethylsilyl)methyl-phosphonic acid is unique due to the presence of both difluoromethyl and trimethylsilyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[fluorooxy(trimethylsilylmethyl)phosphoryl] hypofluorite |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11F2O3PSi/c1-11(2,3)4-10(7,8-5)9-6/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQJTRDFCLRTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CP(=O)(OF)OF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11F2O3PSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700895 |
Source
|
Record name | Bis(fluorooxy)(oxo)[(trimethylsilyl)methyl]-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913263-04-4 |
Source
|
Record name | Bis(fluorooxy)(oxo)[(trimethylsilyl)methyl]-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.